2-Methylsulfinylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfinylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNO2S. It is a derivative of aniline, where a methylsulfinyl group is attached to the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfinylaniline;hydrochloride typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form nitroaniline.
Reduction of Nitroaniline: The nitro group is reduced to an amino group, forming 2-methylsulfinylaniline.
Formation of Hydrochloride Salt: The final step involves the reaction of 2-methylsulfinylaniline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfinylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Methylsulfinylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylsulfinylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. Its effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical and physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfonylaniline: Similar structure but lacks the hydrochloride group.
2-Methylthioaniline: Contains a methylthio group instead of a methylsulfinyl group.
2-Methylsulfinylbenzene: Similar functional group but lacks the amino group .
Uniqueness
2-Methylsulfinylaniline;hydrochloride is unique due to the presence of both the methylsulfinyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
64257-98-3 |
---|---|
Molecular Formula |
C7H10ClNOS |
Molecular Weight |
191.68 g/mol |
IUPAC Name |
2-methylsulfinylaniline;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-10(9)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H |
InChI Key |
GSTWYZCQZRMHKL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.